molecular formula C17H16BrClO4 B4656979 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde

Cat. No.: B4656979
M. Wt: 399.7 g/mol
InChI Key: MUOWAICBHQNHMM-UHFFFAOYSA-N
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Description

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Etherification: The formation of an ether bond by reacting with 2-(2-chlorophenoxy)ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

    Oxidation: 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzoic acid.

    Reduction: 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of bromine and chlorine atoms may enhance its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde
  • 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]benzaldehyde
  • 4-(4-bromo-2-chlorophenoxy)butanoic acid

Uniqueness

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde is unique due to the presence of both ethoxy and aldehyde functional groups, which provide distinct reactivity and potential applications compared to its analogs

Properties

IUPAC Name

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClO4/c1-2-21-16-10-12(11-20)9-13(18)17(16)23-8-7-22-15-6-4-3-5-14(15)19/h3-6,9-11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOWAICBHQNHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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